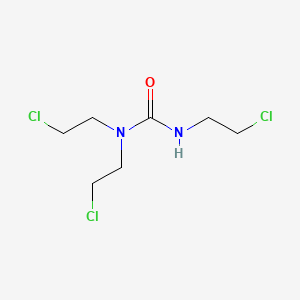
Tris-(2-chloroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris-(2-chloroethyl)urea is a chemical compound with the molecular formula C7H13Cl3N2O and a molecular weight of 247.55 g/mol . It is a nitrosotrialkylurea chlorinated derivative known for its carcinogenic properties, inducing tumors in the stomach and lungs . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
准备方法
The synthesis of Tris-(2-chloroethyl)urea involves the reaction of urea with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically proceeds as follows:
Reactants: Urea and 2-chloroethylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: Urea is dissolved in water, and 2-chloroethylamine hydrochloride is added slowly with continuous stirring. The mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product.
化学反应分析
Tris-(2-chloroethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include carbonyl compounds and chlorinated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various substituted urea derivatives. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
科学研究应用
Tris-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives and as a precursor for the synthesis of other chlorinated compounds.
Biology: In biological research, this compound is used to study the effects of chlorinated urea derivatives on cellular processes and to investigate their potential as anticancer agents.
Medicine: Although not used therapeutically, it serves as a model compound for studying the mechanisms of action of chlorinated urea derivatives in cancer treatment.
Industry: this compound is used in the development of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of Tris-(2-chloroethyl)urea involves the release of nitric oxide and the formation of DNA adducts . The compound undergoes hydrolysis to produce isocyanates and chloroethyl diazene hydroxide, which further decomposes to form reactive intermediates. These intermediates alkylate DNA, leading to the formation of cross-links and inhibiting DNA replication and transcription . This mechanism is similar to that of other nitrosoureas used in cancer treatment .
相似化合物的比较
Tris-(2-chloroethyl)urea can be compared with other chlorinated urea derivatives and nitrosoureas:
Uniqueness: this compound is unique due to its specific structure, which allows for multiple chloroethyl groups to participate in chemical reactions. This makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
1,1,3-tris(2-chloroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3N2O/c8-1-4-11-7(13)12(5-2-9)6-3-10/h1-6H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJXWYJPQGRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662223 |
Source


|
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71162-64-6 |
Source


|
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
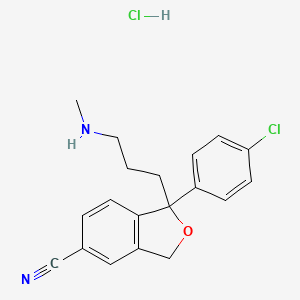
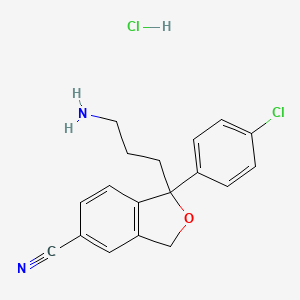
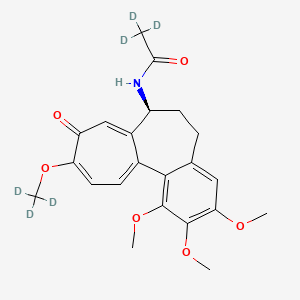
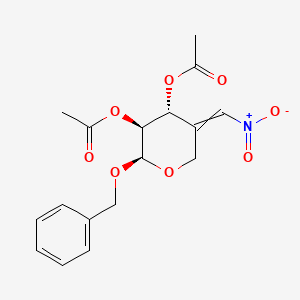

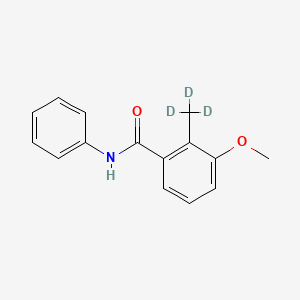



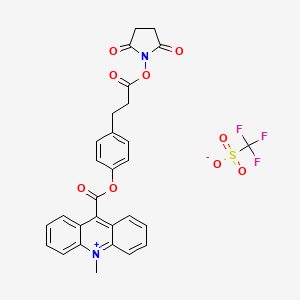
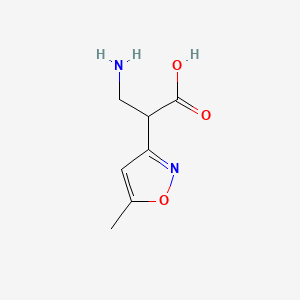
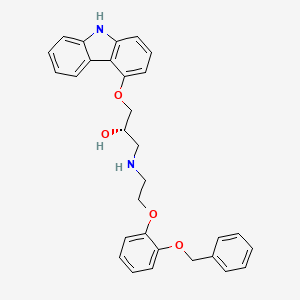
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)
